2-Chloro-3,5-difluorophenol

Catalog No.
S714667
CAS No.
206986-81-4
M.F
C6H3ClF2O
M. Wt
164.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3,5-difluorophenol

CAS Number

206986-81-4

Product Name

2-Chloro-3,5-difluorophenol

IUPAC Name

2-chloro-3,5-difluorophenol

Molecular Formula

C6H3ClF2O

Molecular Weight

164.54 g/mol

InChI

InChI=1S/C6H3ClF2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H

InChI Key

ZQWULOHSTAQTKJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)Cl)F)F

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)F)F

Field: Chemical Synthesis

2-Chloro-3,5-difluorophenol has the molecular formula C₆H₃ClF₂O. It is characterized as a halogenated phenol with chlorine and fluorine substituents on the benzene ring. This compound typically appears as a colorless crystalline solid with a pungent odor . The presence of halogen atoms contributes to its reactivity and potential biological activity.

  • Interaction with biological targets: The unique electronic properties due to the presence of chlorine and fluorine atoms might enable interactions with specific biomolecules, potentially influencing cellular processes.
  • Metabolic pathways: Depending on the route of administration and metabolic fate, the compound could undergo specific transformations within the body, leading to downstream effects.

As with any halogenated compound, potential safety concerns associated with 2-chloro-3,5-difluorophenol include:

  • Toxicity: The exact toxicity profile is not fully characterized, but the presence of chlorine suggests potential health risks upon exposure.
  • Skin and eye irritation: The compound might cause irritation upon contact with skin and eyes due to its reactive nature.
  • Environmental impact: The release of the compound into the environment should be minimized due to the potential for persistence and bioaccumulation.

Data and Sources:

  • Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups under specific conditions.
  • Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to yield different derivatives.
  • Coupling Reactions: It can engage in coupling reactions to create biaryl compounds .

Common Reagents and Conditions

  • Substitution: Sodium hydroxide or potassium carbonate in suitable solvents.
  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Research indicates that 2-Chloro-3,5-difluorophenol exhibits potential biological activities. It has been investigated for its antimicrobial and antifungal properties. The mechanism of action may involve interactions with specific molecular targets, where the phenolic group forms hydrogen bonds with biological molecules while the halogen atoms participate in halogen bonding .

The synthesis of 2-Chloro-3,5-difluorophenol typically involves halogenation of phenolic derivatives. Common methods include:

  • Halogenation of Phenol: Chlorination and fluorination processes using chlorine and fluorine gases or their compounds in controlled environments.
  • Industrial Production: Multi-step processes starting from phenol that include halogenation reactions followed by purification steps to ensure product quality .

2-Chloro-3,5-difluorophenol finds applications across various domains:

  • Chemical Industry: Used as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: Explored for drug development due to its unique structure and potential therapeutic properties.
  • Environmental Science: Investigated for its role as an organic contaminant in wastewater treatment processes .

Studies have focused on the interactions of 2-Chloro-3,5-difluorophenol with enzymes and receptors. Its ability to form hydrogen bonds may influence enzyme activity and receptor binding, which could lead to various biological effects. Understanding these interactions is crucial for assessing its potential therapeutic applications .

Several compounds share structural similarities with 2-Chloro-3,5-difluorophenol. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
2-Chloro-3,6-difluorophenolC₆H₃ClF₂ODifferent substitution pattern (position of fluorine)
3-Chloro-2,6-difluorophenolC₆H₃ClF₂OVariation in the positions of chlorine and fluorine
4-Chloro-5-fluorobenzene-1,2-diamineC₆H₄ClF₂NContains nitrogen; different functional groups

Uniqueness

The uniqueness of 2-Chloro-3,5-difluorophenol lies in its specific substitution pattern. This arrangement affects its reactivity and interactions with other molecules, making it valuable for various applications in research and industry .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Chloro-3,5-difluorophenol

Dates

Modify: 2023-08-15

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